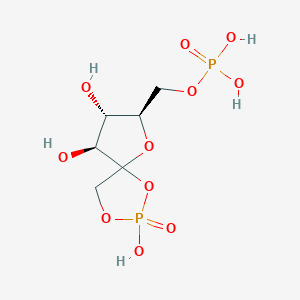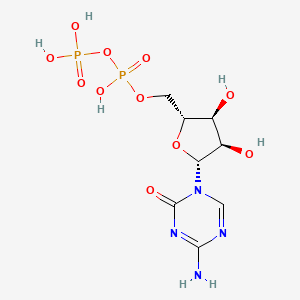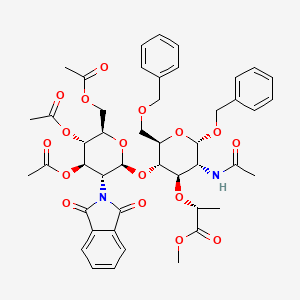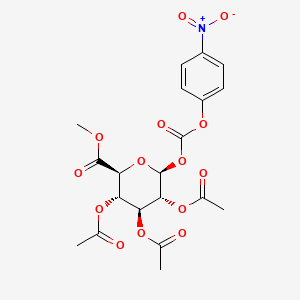![molecular formula C14H16N2O2 B1147164 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione CAS No. 153747-01-4](/img/structure/B1147164.png)
2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione (2-AMPI) is a heterocyclic compound that is part of a family of compounds known as piperidines. Piperidines are cyclic organic compounds that are made up of six carbon atoms and four nitrogen atoms. 2-AMPI is a colorless, crystalline solid that is used in various scientific research applications. It is a versatile compound that can be used in different types of laboratory experiments and can be synthesized using various methods.
Applications De Recherche Scientifique
Pharmacological Applications and Efficacy
Lurasidone, a compound structurally related to the query chemical, demonstrates efficacy and safety in the treatment of psychotic and mood disorders. It shows distinctive pharmacodynamic profiles and is effective for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's regulatory approval spans undefined duration treatments in schizophrenia, with notable tolerability except for a risk of akathisia that may exceed that of other modern antipsychotics (Pompili et al., 2018).
Chemical Synthesis and Analytical Methods
In the domain of analytical chemistry, methods for determining linagliptin, a dipeptidylpeptidase-4 inhibitor used in diabetes treatment, involve high-performance thin-layer chromatography (HPTLC). This demonstrates the role of related compounds in developing sensitive and specific assays for drug quantification in pharmaceutical formulations (Rode & Tajne, 2021).
Drug Metabolism and Interaction
Research into cytochrome P450 isoforms in human liver microsomes underscores the significance of chemical inhibitors, including compounds similar to the query chemical, in understanding drug-drug interactions and metabolism. Such studies facilitate the prediction of interactions when multiple drugs are coadministered, enhancing drug safety and efficacy (Khojasteh et al., 2011).
Mécanisme D'action
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Target of Action
Pharmacokinetics (ADME Properties)
Orientations Futures
The compound is a basic building block for the development of a protein degrader library . It has a broad potential for use in chemical production and clinical medicine . The development of small-molecule inhibitors requires a different approach, and this compound could play a significant role in that .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione' involves a series of reactions starting with the condensation of phthalic anhydride with glycine to form isoindole-1,3-dione. This intermediate is then reacted with 4-(chloromethyl)piperidine to form the desired compound.", "Starting Materials": [ "Phthalic anhydride", "Glycine", "4-(Chloromethyl)piperidine" ], "Reaction": [ "Step 1: Condensation of phthalic anhydride with glycine in the presence of a catalyst to form isoindole-1,3-dione", "Step 2: Reaction of isoindole-1,3-dione with 4-(chloromethyl)piperidine in the presence of a base to form the desired compound", "Step 3: Purification of the desired compound through recrystallization or chromatography" ] } | |
| 153747-01-4 | |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-(piperidin-4-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2 |
Clé InChI |
RWCMKJHKOKQKON-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O |
Synonymes |
(PHTHALIMIDO-4-AMINOMETHYL)PIPERIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)
![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)





